molecular formula C16H14FN3O3 B140889 Hydroxyflubendazole CAS No. 82050-12-2

Hydroxyflubendazole

Cat. No. B140889
CAS RN: 82050-12-2
M. Wt: 315.3 g/mol
InChI Key: GONRXGWUUBPRKF-UHFFFAOYSA-N
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Description

Hydroxyflubendazole is not directly mentioned in the provided papers. However, the papers do discuss various hydroxy-substituted heterocyclic compounds, which can offer insights into the chemical behavior and properties that hydroxyflubendazole might exhibit. For instance, hydroxyphenyl-substituted triazoles show significant fluorescence properties due to the presence of hydroxy groups that can engage in intramolecular hydrogen bonding . Similarly, hydroxyflubendazole, which is likely to contain a hydroxy group, could also exhibit specific optical properties or reactivity due to this functional group.

Synthesis Analysis

The synthesis of hydroxy-substituted compounds is a topic of interest in several papers. For example, the synthesis of 2-(2-hydroxyfluorophenyl)benzoxazole with an imidazole moiety involves two-step reactions starting from a pentafluorophenyl derivative . Another paper reports the synthesis of a novel class of 4,6-diaryl-4,5-dihydro-3-hydroxy-2[H]-indazoles, which were evaluated for their antibacterial and antifungal activities . These methods could potentially be adapted for the synthesis of hydroxyflubendazole, considering the structural similarities among these compounds.

Molecular Structure Analysis

The molecular structure of hydroxy-substituted compounds can significantly influence their properties and reactivity. For instance, the perfluorinated 1H-indazoles exhibit supramolecular structures that depend on the length of the perfluoroalkyl chain . The structural and optical properties of hydroxyphenyl-substituted triazoles are also influenced by the placement of electron-donating groups and the presence of intramolecular hydrogen bonds . These findings suggest that the molecular structure of hydroxyflubendazole would be crucial in determining its chemical and physical properties.

Chemical Reactions Analysis

The reactivity of hydroxy-substituted compounds can be enhanced by various factors. For example, protonation at specific sites can enhance the emission properties of certain compounds, as seen in the case of 2-(2-hydroxyfluorophenyl)benzoxazole . Similarly, hydroxyflubendazole may undergo specific chemical reactions influenced by the presence of the hydroxy group and other functional groups within its structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of hydroxy-substituted compounds are diverse. The fluorescence of hydroxyphenyl-substituted triazoles, for example, is affected by the presence or absence of an intramolecular hydrogen bond, with quantum yields in the range of 0.1-0.3 . The antibacterial and antifungal activities of some hydroxy-substituted indazoles have also been reported, indicating that such compounds can have significant biological activities . These insights could be relevant when analyzing the properties of hydroxyflubendazole.

Scientific Research Applications

1. Formulation Improvements in Veterinary Medicine

Hydroxyflubendazole (FLBZ) has been studied for its use in veterinary medicine. An investigation into the solubility and pharmacokinetic behavior of FLBZ in sheep was conducted. It was observed that cyclodextrins (CDs) improved FLBZ's aqueous solubility, although the absorption-related pharmacokinetic parameters did not show a marked formulation-dependent effect (Ceballos et al., 2012).

2. Drug Release Control in Pharmacology

Research on triazole-containing hydrogels explored their potential as drug carriers for sustained drug release, owing to their time-dependent swelling behavior. This study suggests that the triazole group, to which hydroxyflubendazole belongs, can be used to create novel drug delivery systems with controlled release properties (Mishra et al., 2014).

3. Bioisosterism in Drug Design

Hydroxyazoles, a group including hydroxyflubendazole, are considered isosteres of the carboxylic acid group. They offer an efficient tool for designing active compounds with intellectual property value, indicating their potential in the optimization of drug candidates (Sainas et al., 2021).

4. Drug Repurposing and COVID-19 Treatment

A study on drug repurposing against SARS-CoV-2 highlighted the use of hydroxychloroquine derivatives, related to hydroxyflubendazole, with bioactive agents using clicked triazole approach. This research underscores the potential of hydroxyflubendazole-related compounds in developing treatments for COVID-19 (Chatterjee et al., 2021).

5. Gastroretentive Drug Delivery System

Hydroxyflubendazole-related compounds were explored in a study on gastroretentive drug delivery systems (GRDDS) composed of hydroxyethyl cellulose and sodium carboxymethyl cellulose. This research is pertinent in the development of oral drug delivery systems with improved drug loading and stability, potentially applicable to hydroxyflubendazole (Chen et al., 2015).

6. Hydroxyazoles in Plant Defense

Hydroxyazoles, such as hydroxyflubendazole, have been identified as crucial defense chemicals in the Gramineae family. They play a significant role in protecting cereals against pests and diseases, suggesting the potential agricultural applications of hydroxyflubendazole (Niemeyer, 1988).

7. Chemodynamic Therapy in Cancer Treatment

A study on aminotriazole doped metal-organic frameworks, related to hydroxyflubendazole, demonstrated their potential in cancer therapy through chemodynamic therapy (CDT). This research shows how compounds related to hydroxyflubendazole can be used in innovative cancer treatments (Dong et al., 2021).

Safety And Hazards

According to the safety data sheet, Hydroxyflubendazole should not be released into the environment. In case of accidental release, it is recommended to avoid dust formation and ensure adequate ventilation .

properties

IUPAC Name

methyl N-[6-[(4-fluorophenyl)-hydroxymethyl]-1H-benzimidazol-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O3/c1-23-16(22)20-15-18-12-7-4-10(8-13(12)19-15)14(21)9-2-5-11(17)6-3-9/h2-8,14,21H,1H3,(H2,18,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GONRXGWUUBPRKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC2=C(N1)C=C(C=C2)C(C3=CC=C(C=C3)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90438010
Record name Reduced-flubendazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Reduced-flubendazole

CAS RN

82050-12-2
Record name Reduced-flubendazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82050-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Reduced-flubendazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
K Weiss, W Schüssler, M Porzelt - Chemosphere, 2008 - Elsevier
Pharmaceuticals are widely used in modern livestock production and can reach the environment via the application of manure containing excreted drugs. Limited information is …
Number of citations: 67 www.sciencedirect.com
A Kaufmann, P Butcher, K Maden… - Rapid …, 2017 - Wiley Online Library
Rationale A screening concept for residues in complex matrices based on liquid chromatography coupled to ion mobility high‐resolution mass spectrometry LC/IMS‐HRMS is presented…
EF Hoek-van Den Hil… - Journal of Insects …, 2022 - wageningenacademic.com
Insect proteins are expected to be increasingly used for food and feed. Black soldier fly larvae (BSF, Hermetia illucens) can convert low quality organic substrates, such as manure, into …
Number of citations: 4 www.wageningenacademic.com
J Huygens, I Becue, G Rasschaert, J Dewulf… - … VETERINARY DRUGS IN …, 2022 - vliz.be
In Belgium, especially in Flanders, a high livestock density is coupled to a high antibiotic use in the animal production. Antibiotic residues can enter the environment when using the raw …
Number of citations: 0 www.vliz.be
MM Barrowman, SE Marriner, JA Bogan - Bioscience Reports, 1984 - Springer
Various benzimidazole compounds have been shown to be highly eIIective as inhibitors (up to 50% reduction of activity) in vitro of the helminth-specilic enzyme, fumarate reductase, …
Number of citations: 17 link.springer.com
A Kaufmann, P Butcher, K Maden… - Journal of AOAC …, 2022 - academic.oup.com
Background QuEChERS is an extraction and sample processing technique widely used for multiresidue methods (eg, pesticides or veterinary drugs). Objective QuEChERS recovers a …
Number of citations: 7 academic.oup.com
A Kaufmann, P Butcher, K Maden… - Journal of the …, 2017 - ACS Publications
Targeted residue screening requires the use of reference substances in order to identify potential residues. This becomes a difficult issue when using multi-residue methods capable of …
Number of citations: 24 pubs.acs.org
A Kaufmann, P Butcher, K Maden, S Walker… - … of Chromatography B, 2020 - Elsevier
In this paper, a calibration procedure for LC/MS-based bioanalysis methods, termed “A/B fortification”, is proposed. The concept relies on the post-extraction fortification (B-spike) of an …
Number of citations: 2 www.sciencedirect.com
N Pernin, D Patureau… - 2° Journée annuelle H2O' …, 2020 - eaurmc.fr
Objectifs: Evaluer la contamination éventuelle par les résidus pharmaceutiques et les biocides des sols et des eaux souterraines due aux épandages agricoles de boues de STEP et de …
Number of citations: 5 www.eaurmc.fr

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